molecular formula C11H14FNO3S B262809 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Katalognummer B262809
Molekulargewicht: 259.3 g/mol
InChI-Schlüssel: DWPGLTBNTUVEPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as PXS-4728A, is a small molecule drug candidate that has been developed for the treatment of type 2 diabetes and other metabolic disorders. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the breakdown of incretin hormones that regulate blood glucose levels.

Wirkmechanismus

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved blood glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose control, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of type 2 diabetes and other metabolic disorders. It has also been shown to improve lipid metabolism and reduce body weight in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is that it has a high degree of selectivity for DPP-4, which reduces the risk of off-target effects. It also has a long half-life, which allows for once-daily dosing. However, one limitation of this compound is that it has a relatively low potency compared to other DPP-4 inhibitors, which may limit its efficacy in some patients.

Zukünftige Richtungen

There are several potential future directions for research on 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of interest is the use of this compound in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is the use of this compound in the prevention of type 2 diabetes in high-risk populations. Finally, there is potential for the development of this compound for the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, which have been linked to DPP-4 activity.

Synthesemethoden

The synthesis of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with tetrahydrofuran to form 4-fluoro-N-(tetrahydro-2-furanyl)benzenesulfonamide. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to produce this compound. The overall yield of this process is approximately 30%.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of type 2 diabetes and other metabolic disorders. In animal models, it has been shown to improve glucose tolerance, insulin sensitivity, and pancreatic beta-cell function. In human trials, it has been shown to reduce HbA1c levels and fasting plasma glucose levels in patients with type 2 diabetes.

Eigenschaften

Molekularformel

C11H14FNO3S

Molekulargewicht

259.3 g/mol

IUPAC-Name

4-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H14FNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2

InChI-Schlüssel

DWPGLTBNTUVEPZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)F

Kanonische SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.